Antifungal agent 91

PTP1B Inhibition Diabetes Research Metabolic Disorders

Antifungal agent 91 (compound is a dihydroflavonol isolated from the leaves of Artocarpus elasticus, with the molecular formula C20H18O5 and a molecular weight of 338.35 g/mol. It functions as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 0.17 µM and has demonstrated antifungal activity.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B12381082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 91
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C
InChIInChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1
InChIKeyRNTGIBHCOMGKHU-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 91: A Dihydroflavonol PTP1B Inhibitor with Potent 0.17 µM Activity


Antifungal agent 91 (compound 1) is a dihydroflavonol isolated from the leaves of Artocarpus elasticus, with the molecular formula C20H18O5 and a molecular weight of 338.35 g/mol [1]. It functions as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 0.17 µM and has demonstrated antifungal activity [2]. The compound is available from multiple research suppliers, with purity specifications typically exceeding 98% .

Why Generic PTP1B Inhibitor Substitution for Antifungal Agent 91 Fails Without Comparative Validation


Generic substitution among dihydroflavonol-based PTP1B inhibitors is scientifically invalid due to substantial variations in inhibitory potency driven by subtle structural and stereochemical differences. For example, within the same dihydroflavonol series isolated from Artocarpus elasticus, IC50 values range from 0.17 µM to 35.41 µM, and even a change in stereochemistry from trans to cis reduces potency by 13-fold [1]. Furthermore, the presence or absence of specific functional groups (e.g., hydroxyl at C-4′, pyran motif) drastically alters binding affinity and inhibitory mode (competitive vs. noncompetitive) [1]. Consequently, direct substitution with any analog lacking head-to-head validation of PTP1B inhibition potency and kinetic profile would introduce uncontrolled experimental variance, compromising reproducibility and the validity of research conclusions.

Quantitative Differentiation of Antifungal Agent 91 from Its Closest PTP1B Inhibitor Analogs


PTP1B Inhibition Potency: Superior IC50 vs. cis-Diastereomer and Other Analogs

Antifungal agent 91 (compound 1) exhibits the most potent PTP1B inhibition among 13 isolated dihydroflavonol and flavone analogs from Artocarpus elasticus, with an IC50 of 0.17 µM [1]. This represents a 13-fold increase in potency over its cis-diastereomer (compound 2, IC50 = 2.24 µM) and a 105-fold increase over compound 3 (IC50 = 17.79 µM) [2]. The compound also shows a 4.6-fold higher potency than flavone glycoside 13 (IC50 = 0.79 µM) [3].

PTP1B Inhibition Diabetes Research Metabolic Disorders

Stereochemistry-Driven Potency: Trans Configuration Confers 13-Fold Advantage

The trans-stereochemistry of antifungal agent 91 (compound 1) is critical for its high PTP1B inhibitory potency. Direct comparison with its cis-diastereomer (compound 2) reveals a 13-fold difference in IC50 (0.17 µM vs 2.24 µM), both acting via a competitive inhibition mechanism [1]. This stereochemical dependence is further reflected in binding affinity constants (KSV), where compound 1 shows a 14.4-fold higher value (0.4375 × 10^5 L·mol⁻¹) compared to compound 2 (0.0304 × 10^5 L·mol⁻¹) [2].

Stereochemistry PTP1B Inhibition Drug Discovery

Competitive Inhibition Kinetics and Slow-Binding Characteristics

Antifungal agent 91 (compound 1) acts as a competitive PTP1B inhibitor with a Ki value of 0.07 µM [1]. In contrast, structurally similar analogs like compound 5 (IC50 = 3.07 µM) exhibit noncompetitive inhibition, indicating a distinct binding mode [2]. Additionally, compound 1 displays slow-binding kinetics, a characteristic of high-affinity interactions, with parameters Kiapp = 0.064 µM, k3 = 0.226 µM⁻¹ min⁻¹, and k4 = 0.0145 min⁻¹ [3].

Enzyme Kinetics PTP1B Mechanism of Action

Structural Determinants of Potency: Hydroxyl and Pyran Motif Sensitivity

The high potency of antifungal agent 91 (compound 1) is exquisitely sensitive to minor structural modifications. Addition of a hydroxyl group at the C-4′ position reduces potency 18-fold (compound 5, IC50 = 3.07 µM). The presence of a pyran motif in the A-ring is also critical: compounds lacking this feature (e.g., compound 10) show a 20-fold decrease in potency compared to pyran-containing analog 9 (0.79 µM vs 3.39 µM), underscoring the importance of the precise dihydroflavonol scaffold present in antifungal agent 91 [1].

Structure-Activity Relationship PTP1B Dihydroflavonol

Reported Antifungal Activity: Qualitative Basis for Further Investigation

Antifungal agent 91 is reported to possess antifungal activity [1]. However, specific quantitative minimum inhibitory concentration (MIC) values against defined fungal strains (e.g., Candida spp., Aspergillus spp.) are not provided in the primary literature or vendor technical datasheets [2]. The mechanism of antifungal action, whether linked to PTP1B inhibition or an independent pathway, remains uncharacterized .

Antifungal Activity Natural Product Microbiology

Optimal Research Applications for Antifungal Agent 91 Based on Quantitative Differentiation


PTP1B-Targeted Diabetes and Obesity Research

As the most potent PTP1B inhibitor (IC50 = 0.17 µM) among the Artocarpus elasticus-derived dihydroflavonol series [1], antifungal agent 91 is the optimal choice for in vitro enzymatic assays and cellular models of insulin resistance. Its competitive, slow-binding kinetics provide a well-defined mechanism of action for studying PTP1B-mediated signaling pathways [2].

Stereochemistry-Dependent Pharmacological Studies

The 13-fold potency difference between the trans (antifungal agent 91) and cis (compound 2) diastereomers [1] makes this compound an ideal tool for investigating stereochemical effects on PTP1B binding, enzyme kinetics, and cellular uptake. It serves as a benchmark trans-isomer in comparative stereochemical pharmacology studies.

Natural Product-Based Lead Optimization and SAR Campaigns

The well-characterized structure-activity relationship (SAR) around antifungal agent 91, including the detrimental effects of 4′-hydroxylation and pyran motif absence [1], positions this compound as a reference scaffold for medicinal chemistry efforts aimed at developing novel, potent PTP1B inhibitors with improved drug-like properties.

Preliminary Antifungal Screening and Mechanism Exploration

Although quantitative antifungal data are lacking [1], antifungal agent 91 may be used in exploratory microbiology studies to characterize its antifungal spectrum and mechanism of action against various fungal strains. Its dual activity (PTP1B inhibition and antifungal) warrants investigation into potential synergistic effects in metabolic disease models with fungal comorbidities.

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